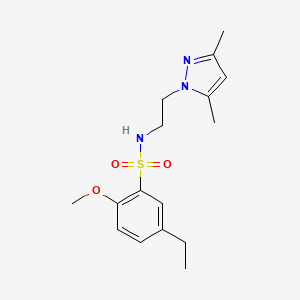

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-ethyl-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-5-14-6-7-15(22-4)16(11-14)23(20,21)17-8-9-19-13(3)10-12(2)18-19/h6-7,10-11,17H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGGLGALLAVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-ethyl-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3S. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and diuretic properties.

Research indicates that compounds containing pyrazole and sulfonamide moieties can exhibit a range of biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a variety of pathogens.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is presented in the table below:

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of similar sulfonamide derivatives using the agar disc diffusion method. Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance activity against resistant strains .

- Anticancer Potential : Research on pyrazole derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases .

- Inflammation Modulation : A recent study highlighted the anti-inflammatory properties of pyrazole-based compounds, showing a decrease in TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, physicochemical properties, and biological activity. Below is a detailed analysis:

Pyrazole-Linked Thiadiazole Derivatives (AR-5 and AR-6)

- AR-5: N-(5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl)-2-(dimethylamino)acetamide Melting Point: 198–200°C; Rf = 0.78 IR Peaks: 3410 cm⁻¹ (N-H), 1670 cm⁻¹ (amide C=O) .

- AR-6: 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl)acetamide Melting Point: 210–212°C; Rf = 0.65 IR Peaks: 3423 cm⁻¹ (N-H), 1650 cm⁻¹ (amide C=O) .

Comparison :

- Structural Differences: The target compound replaces the thiadiazole-acetamide core with a benzenesulfonamide group.

- Physicochemical Properties : Higher melting points in AR-5/6 (198–212°C) suggest stronger intermolecular forces (e.g., hydrogen bonding via thiadiazole) compared to the target compound, which may exhibit lower crystallinity due to the flexible ethyl linker.

- Bioactivity : Thiadiazole derivatives like AR-5/6 are reported to exhibit antimicrobial activity, but the benzenesulfonamide group in the target compound could shift activity toward enzyme inhibition (e.g., cyclooxygenases) .

Pyrazole-Methylamine Derivatives

Structure-Activity Relationship (SAR) and Functional Group Analysis

Key SAR insights from analogous compounds:

Pyrazole Substituents : 3,5-Dimethyl groups on pyrazole improve metabolic stability by shielding the N-H group from oxidative degradation .

Linker Flexibility : The ethyl linker in the target compound may confer conformational flexibility, enabling adaptation to diverse binding pockets, whereas rigid linkers (e.g., thiadiazole in AR-5/6) restrict mobility but enhance specificity .

Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger acidity (pKa ~10) than amides (pKa ~15), favoring interactions with basic residues in targets like carbonic anhydrases or kinases .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-ethyl-2-methoxybenzenesulfonamide, and how can reaction parameters be optimized?

Answer:

The synthesis involves multi-step routes, typically starting with the formation of the pyrazole core followed by sulfonamide coupling. Key steps include:

- Pyrazole synthesis : Cyclocondensation of hydrazides with diketones (e.g., pentane-2,4-dione) under reflux in ethanol .

- Sulfonamide coupling : Reacting the pyrazole-ethyl intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions .

Optimization parameters : - Temperature : Higher yields are achieved at 80–100°C for cyclocondensation .

- Solvent choice : Ethanol or DMF improves solubility and reaction efficiency .

- Purification : Recrystallization from DMF-EtOH (1:1) mixtures enhances purity .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios, particularly for the pyrazole protons (δ 2.1–2.3 ppm for methyl groups) and sulfonamide NH (δ ~10 ppm) .

- X-ray crystallography : The SHELX system (e.g., SHELXL) resolves 3D conformation, bond angles, and intermolecular interactions. This is critical for validating the ethyl and methoxy group orientations .

- Mass spectrometry (HRMS) : Provides exact mass confirmation, especially for distinguishing isotopic patterns in sulfonamide fragments .

Advanced: How can researchers address contradictory biological activity data observed across different assay systems?

Answer:

Contradictions may arise from assay variability, solubility issues, or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., viability assays) systems .

- Solubility optimization : Use co-solvents like DMSO (≤1%) or cyclodextrin derivatives to ensure compound bioavailability .

- Control experiments : Include structurally similar analogs (e.g., pyrazole-free sulfonamides) to isolate the contribution of the 3,5-dimethylpyrazole moiety .

Advanced: What computational approaches are effective in predicting the pharmacokinetic and toxicological (ADME-Tox) profile of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability .

- ADME-Tox prediction tools : SwissADME and ProTox-II assess permeability, hepatic clearance, and hepatotoxicity based on lipophilicity (LogP ~3.2) and topological polar surface area (TPSA ~90 Ų) .

- QSAR modeling : Correlate structural features (e.g., sulfonamide electronegativity) with toxicity endpoints like mutagenicity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Substituent variation : Systematically modify the methoxy group (e.g., replace with halogens or bulkier alkoxy groups) to assess steric and electronic effects on binding .

- Bioisosteric replacement : Substitute the pyrazole ring with triazoles or imidazoles to evaluate impact on affinity and selectivity .

- Binding pocket analysis : Use X-ray co-crystallography (via SHELXL refinement) or cryo-EM to identify key hydrogen bonds between the sulfonamide group and target residues .

Advanced: What experimental and computational methods resolve conformational flexibility in the ethyl-pyrazole side chain?

Answer:

- Dynamic NMR : Monitor rotational barriers of the ethyl group at variable temperatures to assess flexibility .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to sample low-energy conformers and identify dominant binding poses .

- Torsional angle analysis : Compare crystallographic data (e.g., C–C–N–S dihedrals) with density functional theory (DFT) calculations to validate flexibility .

Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., O-demethylation products) that may alter activity .

- Dose-response optimization : Conduct Hill slope analysis to align in vitro IC values with effective plasma concentrations in vivo .

Advanced: What strategies mitigate off-target interactions mediated by the sulfonamide moiety?

Answer:

- Selective functionalization : Introduce steric hindrance (e.g., ortho-methyl groups) on the benzenesulfonamide ring to block non-specific binding .

- Targeted delivery : Conjugate the compound to nanoparticles or antibody-drug conjugates (ADCs) to enhance site-specific accumulation .

- Proteome-wide profiling : Use affinity chromatography-mass spectrometry (AfC-MS) to map off-target protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.